molecular formula C15H15N3OS B2951510 1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-3-yl)ethanone CAS No. 1904334-20-8

1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2951510
CAS No.: 1904334-20-8
M. Wt: 285.37
InChI Key: NOJRKUGBUCRYMX-UHFFFAOYSA-N
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Description

1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-3-yl)ethanone is a unique organic compound known for its complex structure and multifaceted applications. Featuring a bicyclic core and a thiophene moiety, this compound is celebrated for its chemical reactivity and versatility in various scientific fields.

Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    The synthesis typically begins with the preparation of key intermediates, involving cyclization and functional group transformations. Standard organic reactions, including alkylation, cyclization, and amidation, are employed.

  • Industrial Production Methods:

    Scaling up involves continuous flow processes, optimizing yield and purity. This involves rigorous control of reaction parameters like temperature, pressure, and the use of catalysts to streamline production.

Chemical Reactions Analysis

  • Types of Reactions It Undergoes:

    This compound can undergo a variety of reactions, including:

    • Oxidation: Leading to formation of sulfoxides or sulfones.

    • Reduction: Reductive amination to introduce amine functionalities.

    • Substitution: Electrophilic or nucleophilic substitution on the thiophene ring.

  • Common Reagents and Conditions:

    Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and organolithium reagents for substitution are commonly used.

  • Major Products Formed:

    Key products include amine derivatives, sulfoxides, and complex substituted thiophenes, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

  • Chemistry:

    Utilized as a versatile building block for creating more complex molecules, especially in asymmetric synthesis.

  • Biology:

    Explored for its potential as a biochemical probe, due to its unique structural features.

  • Medicine:

    Investigated for its pharmacological properties, including potential antibacterial and antiviral activities.

  • Industry:

    Applied in materials science for developing novel polymers and in catalysis for facilitating organic transformations.

Mechanism of Action

The compound's effects are often mediated through interactions with biological macromolecules. Key pathways include:

  • Molecular Targets:

    Binding to enzymes or receptors, altering their activity or function.

  • Pathways Involved:

    Modulation of signaling pathways, impacting cellular processes like metabolism and immune response.

Comparison with Similar Compounds

Other cyclic compounds with similar structures, such as cyclohepta[d]pyrimidines and their derivatives.

  • Highlighting Uniqueness:

    Its unique bicyclic structure with an epiminocycloheptane core sets it apart, offering distinctive chemical properties and reactivity patterns.

  • Properties

    IUPAC Name

    2-thiophen-3-yl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H15N3OS/c19-15(5-10-3-4-20-8-10)18-11-1-2-14(18)12-7-16-9-17-13(12)6-11/h3-4,7-9,11,14H,1-2,5-6H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NOJRKUGBUCRYMX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC2C3=CN=CN=C3CC1N2C(=O)CC4=CSC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H15N3OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    285.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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